
6-Amino-1,3-dibutyluracil
Overview
Description
6-Amino-1,3-dibutyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of amino and dibutyl groups attached to the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,3-dibutyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 6-amino-1,3-dimethyluracil with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1,3-dibutyluracil can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkyl or aryl substituted uracil derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral and Antimicrobial Properties
6-Amino-1,3-dibutyluracil has demonstrated significant antiviral and antimicrobial activity. Research indicates that compounds similar to 6-amino derivatives can inhibit the activity of viral enzymes and bacterial DNA polymerases. For instance, a study highlighted the structure-activity relationship of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III, showcasing their potential as antimicrobial agents .
1.2 Cancer Treatment
The compound has also been investigated for its role in cancer therapy. Thymidine phosphorylase inhibitors, which include aminouracils, have been shown to suppress tumor growth by inhibiting angiogenesis. This mechanism is crucial for limiting the blood supply to tumors, thereby restricting their growth and metastasis .
Case Study:
A study published in Mini Reviews in Medicinal Chemistry detailed the synthesis of various 6-amino derivatives and their efficacy in inhibiting thymidine phosphorylase, indicating promising therapeutic applications in oncology .
Agricultural Applications
2.1 Herbicide Development
Research into the use of 6-amino derivatives in agriculture has revealed their potential as herbicides. These compounds can disrupt metabolic processes in plants, leading to effective weed control. The synthesis of novel aminouracil derivatives has been explored for their herbicidal properties against common agricultural pests .
Case Study:
A recent investigation into the herbicidal activity of substituted aminouracils demonstrated that specific structural modifications could enhance their efficacy against target weeds while minimizing phytotoxicity to crops .
Material Science
3.1 Polymer Chemistry
In material science, 6-amino derivatives are being explored for their potential in developing new polymers with enhanced properties. The incorporation of aminouracils into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Study:
A study focused on the synthesis of polymeric materials incorporating this compound reported improved performance characteristics over traditional polymers, suggesting a pathway for innovative material development .
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dibutyluracil involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
- 6-Amino-1,3-dimethyluracil
- 6-Amino-1,3-diethyluracil
- 6-Amino-1,3-dipropyluracil
Comparison: 6-Amino-1,3-dibutyluracil is unique due to its dibutyl groups, which confer distinct physicochemical properties compared to its dimethyl, diethyl, and dipropyl counterparts. These differences can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Biological Activity
6-Amino-1,3-dibutyluracil is a synthetic compound belonging to the class of uracil derivatives. Its biological activity has garnered interest due to its potential pharmacological applications, particularly in relation to adenosine receptors. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features two butyl groups at the 1 and 3 positions and an amino group at the 6 position of the uracil ring. The presence of these substituents is crucial for its biological activity.
The primary biological activity of this compound involves its interaction with adenosine receptors, specifically the A3 subtype. Research indicates that this compound may act as an agonist or antagonist depending on the receptor type and cellular context.
Adenosine Receptor Interaction
- A3 Receptor Activation : Studies have shown that this compound can activate A3 receptors, which are involved in various physiological processes including cardioprotection and modulation of inflammatory responses .
- Inhibition of Adenylate Cyclase : The activation of A3 receptors leads to inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels within cells. This signaling pathway is significant in mediating cardiovascular effects .
Pharmacological Profiles
The pharmacological profiles of this compound have been assessed through various studies. The following table summarizes key findings related to its biological activity:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cardioprotective Effects : A study demonstrated that compounds like this compound could provide cardioprotective effects during ischemic conditions by activating A3 receptors .
- Anti-inflammatory Properties : Another research highlighted its potential role in modulating inflammatory responses through A3 receptor activation, suggesting therapeutic applications in diseases characterized by excessive inflammation .
- Metabolic Transformation : The compound undergoes biotransformation in the human body, leading to metabolites that may exhibit differing biological activities compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-amino-1,3-dimethyluracil with high purity, and how do reaction conditions influence yield?
- Methodology : High-purity synthesis (≥98%) typically involves refluxing 6-aminouracil derivatives with acyl chlorides or aldehydes in polar aprotic solvents (e.g., DMF) under catalytic conditions (e.g., piperidine) . For example, equimolar reactions with 2,4-dimethoxybenzoyl chloride in DMF yield >90% product after crystallization . Optimizing stoichiometry and solvent choice (e.g., ethanol for trituration) minimizes impurities.
- Quality Control : Purity is validated via HPLC, NMR (e.g., absence of extraneous methyl or carbonyl signals), and elemental analysis .
Q. How does the purity level of 6-amino-1,3-dimethyluracil impact experimental reproducibility in pharmaceutical research?
- Implications : Standard purity (90–95%) may introduce impurities (e.g., unreacted intermediates, byproducts) that alter bioavailability or reactivity, leading to inconsistent drug efficacy or toxicity profiles . For instance, residual dimethylamine in lower-purity batches can skew enzyme inhibition assays.
- Best Practices : Use ≥98% purity for kinetic studies or formulation trials. Impurity profiling via LC-MS is critical for regulatory compliance .
Q. What analytical techniques are essential for confirming the structural integrity of 6-amino-1,3-dimethyluracil?
- Structural Validation : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, confirming the planar pyrimidine ring and methyl/amino substituents .
- Spectroscopic Methods :
- ¹H/¹³C NMR : Key signals include NH₂ protons (δ 6.5–7.0 ppm) and carbonyl carbons (δ 160–170 ppm) .
- MS : Molecular ion peaks (e.g., m/z 155 for [M+H]⁺) and fragmentation patterns verify the backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when employing different solvent systems for 6-amino-1,3-dimethyluracil derivatization?
- Case Study : Reactions in DMF vs. ethanol show divergent yields due to solvent polarity and stabilization of intermediates. For example, DMF enhances nucleophilicity in Kabachnik-Fields reactions, achieving 95% yield for α-aminophosphonates, while ethanol may stall at 70% .
- Troubleshooting : Use kinetic studies (e.g., time-resolved IR) to identify rate-limiting steps. Computational solvent modeling (COSMO-RS) predicts optimal polarity .
Q. What strategies are effective in elucidating reaction mechanisms of multi-component syntheses involving 6-amino-1,3-dimethyluracil?
- Mechanistic Insights : Three-component reactions (e.g., with cycloheptanone and aromatic aldehydes) proceed via imine formation, followed by cyclocondensation. Isotopic labeling (¹⁵N) and in situ FTIR track intermediates like Schiff bases .
- Computational Support : DFT calculations (e.g., Gaussian) model transition states and activation energies, validating proposed pathways .
Q. How do computational approaches like molecular docking enhance the development of 6-amino-1,3-dimethyluracil-derived bioactive compounds?
- Applications : Docking studies (AutoDock Vina) predict binding affinities of derivatives (e.g., triazoles) to targets like COX-2 or antioxidant enzymes. For example, 1,2,4-triazole derivatives show strong binding to IL-6 (ΔG = −9.2 kcal/mol), correlating with in vitro anti-inflammatory activity .
- Validation : MD simulations (>100 ns) assess stability of ligand-receptor complexes, guiding synthetic prioritization .
Q. Key Research Challenges
- Contradictory Data : Variability in reaction outcomes (e.g., competing products in multi-component syntheses) requires mechanistic clarity via advanced spectroscopy .
- Bioactivity Optimization : Balancing lipophilicity (logP) and hydrogen-bonding capacity in derivatives improves pharmacokinetics but complicates synthesis .
Properties
IUPAC Name |
6-amino-1,3-dibutylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-3-5-7-14-10(13)9-11(16)15(12(14)17)8-6-4-2/h9H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCRYNNIDGUZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)N(C1=O)CCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433822 | |
Record name | 1,3-di-n-butyl-6-aminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41862-16-2 | |
Record name | 6-Amino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41862-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-di-n-butyl-6-aminouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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